

3,4-Dimethyl-2-pentylfuran-d4 chemical properties

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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentylfuran-d4

Cat. No.: B12380144

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An In-Depth Technical Guide on the Chemical Properties of **3,4-Dimethyl-2-pentylfuran-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **3,4-Dimethyl-2-pentylfuran-d4**. Due to the limited availability of data for this specific deuterated compound, this guide extrapolates information from its non-deuterated parent compound, 3,4-Dimethyl-2-pentylfuran, and related furan derivatives. The information herein is intended to serve as a valuable resource for research and development activities.

Chemical and Physical Properties

3,4-Dimethyl-2-pentylfuran-d4 is the deuterated form of 3,4-Dimethyl-2-pentylfuran. The introduction of four deuterium atoms into the pentyl group results in a slightly higher molecular weight compared to the non-deuterated form. Stable isotope-labeled compounds like this are valuable as internal standards in quantitative analysis or as tracers in metabolic studies.

Below is a summary of the computed chemical and physical properties for the non-deuterated parent compound, 3,4-Dimethyl-2-pentylfuran. These values provide a close approximation for the deuterated analogue.

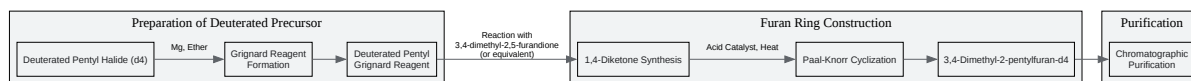
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₈ O	PubChem[1]
Molecular Weight	166.26 g/mol	PubChem[1]
IUPAC Name	3,4-dimethyl-2-pentylfuran	PubChem[1]
CAS Number	71041-47-9	Santa Cruz Biotechnology[2]
Appearance	Not specified; likely a liquid	General chemical knowledge
Boiling Point	Not specified	
Density	Not specified	
XLogP3	3.9	PubChem[1]

Synthesis

A specific synthetic route for **3,4-Dimethyl-2-pentylfuran-d4** is not readily available in the literature. However, a plausible synthesis can be proposed based on established methods for the synthesis of polysubstituted furans. One common approach is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

To introduce the deuterium label, a deuterated starting material for the pentyl group would be required. For instance, a deuterated pentyl Grignard reagent could be reacted with a suitable lactone or other electrophile to construct the carbon skeleton prior to furan ring formation.

A generalized synthetic workflow is depicted below.



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Caption: Proposed synthetic workflow for **3,4-Dimethyl-2-pentylfuran-d4**.

Spectroscopic Properties

Detailed spectroscopic data for **3,4-Dimethyl-2-pentylfuran-d4** are not published. However, the expected NMR and mass spectra can be inferred from the data of the non-deuterated analogue and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary difference in the ^1H NMR spectrum of the d4-labeled compound compared to its non-deuterated counterpart would be the absence of signals corresponding to the two deuterated methylene groups in the pentyl chain. The remaining signals for the methyl groups on the furan ring, the furan proton, and the other protons on the pentyl chain would be present.

The ^{13}C NMR spectrum would show signals for all carbon atoms. The carbons bearing deuterium would exhibit a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift (isotope shift).

Table 2: Predicted ^1H and ^{13}C NMR Data for **3,4-Dimethyl-2-pentylfuran-d4** (Based on general principles and data for related furan derivatives)

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
^1H	~5.8-6.0	s	H-5 (furan ring)
^1H	~2.5	t	-CH ₂ - (alpha to furan)
^1H	~1.9-2.2	s	-CH ₃ (on furan ring)
^1H	~1.3-1.6	m	-CH ₂ - (in pentyl chain)
^1H	~0.9	t	-CH ₃ (terminal methyl)
^{13}C	~150-160	s	C-2 (furan ring)
^{13}C	~140-150	s	C-3 or C-4 (furan ring)
^{13}C	~110-120	s	C-5 (furan ring)
^{13}C	~110-120	s	C-3 or C-4 (furan ring)
^{13}C	~20-35	t (due to C-D)	Deuterated carbons
^{13}C	~20-30	s	Other pentyl carbons
^{13}C	~10-15	s	Methyl carbons

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for **3,4-Dimethyl-2-pentylfuran-d4** would be observed at an m/z value 4 units higher than the non-deuterated compound ($m/z = 170.18$ vs 166.14). The fragmentation pattern would also be affected by the presence of deuterium, potentially leading to fragments containing the deuterium label. This mass shift is a key feature used in isotope dilution mass spectrometry for accurate quantification.

Experimental Protocols: Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like substituted furans.^{[3][4][5][6][7][8][9]} The following is a generalized protocol that can be adapted for the analysis of **3,4-Dimethyl-2-pentylfuran-d4**.

Sample Preparation

For analysis in complex matrices, a sample preparation step is often necessary to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a common technique for this purpose.^{[4][6]}

- **Sample Aliquoting:** Place a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of a liquid) into a headspace vial.
- **Internal Standard Spiking:** Add a known amount of an internal standard. For the analysis of the non-deuterated compound, **3,4-Dimethyl-2-pentylfuran-d4** would be an ideal internal standard.
- **Matrix Modification:** For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analyte.
- **Equilibration:** Seal the vial and incubate at a controlled temperature (e.g., 30-60 °C) with agitation to allow the analyte to partition into the headspace.
- **Extraction:** Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analyte.

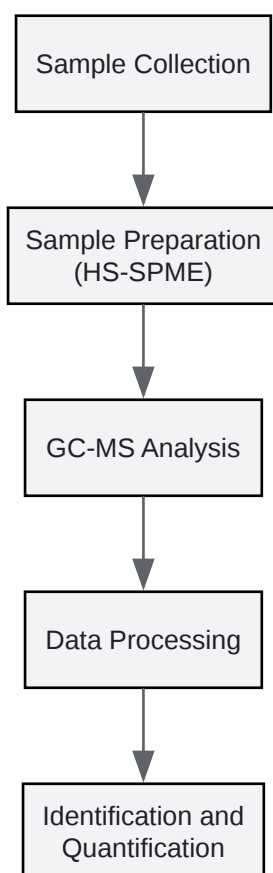
GC-MS Parameters

Table 3: Typical GC-MS Parameters for Alkylfuran Analysis

Parameter	Typical Value
GC Column	HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 μ m film)
Injection Mode	Splitless or split, depending on concentration
Inlet Temperature	250 °C
Carrier Gas	Helium at a constant flow of ~1 mL/min
Oven Program	Initial 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Ion Source	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Scan or Selected Ion Monitoring (SIM)

Data Analysis

- Identification: The analyte is identified by its retention time and by comparing its mass spectrum to a reference spectrum.
- Quantification: For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.



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Caption: General workflow for the analysis of **3,4-Dimethyl-2-pentylfuran-d4**.

Biological Relevance and Potential Applications

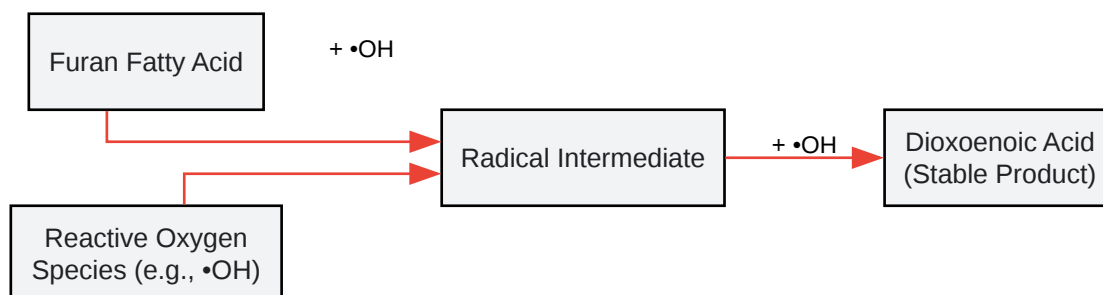
While there is no specific information on the biological activity of 3,4-Dimethyl-2-pentylfuran, related compounds known as furan fatty acids are found in various natural sources and are known for their antioxidant properties.^{[10][11][12]} They are believed to act as radical scavengers, protecting cells from oxidative damage.^[10]

The deuterated nature of **3,4-Dimethyl-2-pentylfuran-d4** makes it an excellent tool for use in drug development and metabolic research. Its primary applications would be:

- Internal Standard: For accurate quantification of the non-deuterated analogue in complex biological matrices using isotope dilution mass spectrometry.

- **Metabolic Tracer:** To study the absorption, distribution, metabolism, and excretion (ADME) of the parent compound without the need for radiolabeling.

The radical scavenging mechanism of furan fatty acids involves the quenching of reactive oxygen species, as depicted below.



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Caption: Radical scavenging mechanism of furan fatty acids.[10]

Conclusion

3,4-Dimethyl-2-pentylfuran-d4 is a valuable chemical tool for researchers in various scientific disciplines. While direct experimental data for this deuterated compound is scarce, a comprehensive understanding of its properties and analytical behavior can be established by examining its non-deuterated counterpart and related furan derivatives. This guide provides a foundational understanding of its chemical properties, plausible synthesis, analytical methodologies, and potential applications, serving as a starting point for further research and development.

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